molecular formula C30H18O10 B190397 Sennidin B CAS No. 517-44-2

Sennidin B

Cat. No.: B190397
CAS No.: 517-44-2
M. Wt: 538.5 g/mol
InChI Key: JPMRHWLJLNKRTJ-SZPZYZBQSA-N
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Description

Sennidin B is a natural dianthrone compound found in the leaves and pods of plants from the Cassia species, such as Cassia angustifolia and Cassia acutifolia It is one of the active principles of senna, a well-known herbal laxative this compound is an isomer of Sennidin A, differing in the configuration of its double-anthrone moiety

Mechanism of Action

Target of Action

Sennidin B, a stereoisomer isolated from the leaves of Cassia angustifolia, is primarily targeted by gut bacteria . The primary targets of this compound are the gut bacteria that metabolize it into the active metabolite rheinanthrone . These bacteria play a crucial role in the drug’s mechanism of action.

Mode of Action

This compound is metabolized by gut bacteria into rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction with its targets results in changes that contribute to its laxative effect.

Biochemical Pathways

The biochemical pathway of this compound involves its metabolism by gut bacteria into rheinanthrone . This metabolite then increases the expression of COX2 in macrophage cells, leading to an increase in PGE2 . The increase in PGE2 is the downstream effect of this pathway.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by gut bacteria into rheinanthrone, which is then absorbed into systemic circulation . About 2.6% of rheinanthrone is metabolized to rhein and sennidins A and B via oxidation

Result of Action

The result of this compound’s action is an increase in PGE2 due to the upregulation of COX2 expression in macrophage cells . This leads to its laxative effect, making it a useful treatment for constipation .

Action Environment

The action of this compound is influenced by the presence of gut bacteria, which metabolize it into its active form . Therefore, factors that affect the gut microbiome, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Sennidin B can interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit HCV NS3 helicase

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been reported to regulate the levels of blood glucose . The exact cellular processes influenced by this compound and its impact on cell signaling pathways, gene expression, and cellular metabolism are still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still being studied.

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also have effects on its localization or accumulation. The exact details of these processes are still being studied.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sennidin B can be synthesized through the partial synthesis of sennosides A and B. The process involves the reductive cleavage of sennosides to produce sennidins. This reaction typically employs reducing agents such as tin and glacial acetic acid .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of senna leaves and pods. The extraction process includes macerating the plant material in water or organic solvents to isolate the active compounds. The extract is then subjected to chromatographic techniques to separate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Sennidin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form anthraquinone derivatives.

    Reduction: The reduction of sennosides to sennidins is a key reaction in its synthesis.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as tin and glacial acetic acid are used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: this compound from sennosides.

    Substitution: Various substituted anthrone derivatives.

Scientific Research Applications

Sennidin B has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific configuration and its role as a key active principle in senna

Properties

IUPAC Name

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMRHWLJLNKRTJ-SZPZYZBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318414
Record name Sennidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sennidin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

517-44-2
Record name Sennidin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sennidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sennidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SENNIDIN B
Source FDA Global Substance Registration System (GSRS)
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Record name Sennidin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Sennidin B and how is it metabolized in the human body?

A1: this compound is a natural anthraquinone derivative produced by the metabolism of sennosides, compounds found in plants like Senna. Specifically, intestinal bacteria play a key role in this transformation. [, , ] Studies using rat models demonstrate that this compound is formed from Sennoside B via a two-step hydrolysis process. First, bacterial β-glucosidase enzymes cleave a glucose molecule from Sennoside B, forming this compound-8-monoglucoside. Subsequently, the remaining glucose molecule is removed, resulting in the formation of this compound. [] Further metabolism by intestinal bacteria can convert this compound into rheinanthrone, a known purgative active principle. []

Q2: Are there analytical techniques available to study the metabolism of this compound and related compounds?

A3: Absolutely. High-Performance Liquid Chromatography (HPLC) has been successfully employed to track this compound and its metabolites in various parts of the rat alimentary tract, feces, and urine. [] Furthermore, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF-HRMS/MS) offers a powerful tool to analyze anthraquinone metabolites produced by human fecal bacteria, potentially offering insights into this compound breakdown as well. []

Q3: Is this compound found in any plant sources besides Senna?

A4: Interestingly, this compound has been identified in the leaves, stem, and root bark of Oroxylum indicum, a plant traditionally used in Ayurvedic medicine. [] This finding suggests the possibility of utilizing these alternative plant parts as a source of this compound, potentially contributing to the conservation efforts for this species. []

Q4: What are the implications of identifying this compound in different parts of Oroxylum indicum?

A5: The discovery of this compound in the leaves and young stems of Oroxylum indicum, in quantities comparable to the root, opens up exciting possibilities for sustainable sourcing. [] By substituting the traditionally used root with these renewable parts, we can potentially alleviate the pressure on wild populations of this valuable medicinal plant.

Q5: Are there any known issues with the stability of this compound that researchers should be aware of?

A6: Yes, there are indications that this compound, like other sennosides, might be prone to polymerization under certain conditions within the alimentary tract. [] This polymerization can lead to the formation of complex compounds that are challenging to analyze and may exhibit altered biological activity. [] Further research is needed to understand the factors influencing this polymerization process and its implications for this compound's efficacy and bioavailability.

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